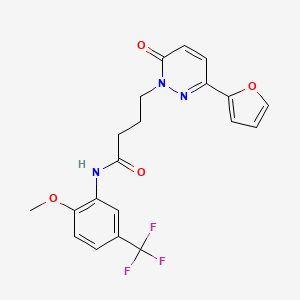

4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxy-5-(trifluoromethyl)phenyl)butanamide

Description

Properties

IUPAC Name |

4-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-[2-methoxy-5-(trifluoromethyl)phenyl]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F3N3O4/c1-29-16-8-6-13(20(21,22)23)12-15(16)24-18(27)5-2-10-26-19(28)9-7-14(25-26)17-4-3-11-30-17/h3-4,6-9,11-12H,2,5,10H2,1H3,(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWVCCMAFZAKWHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(F)(F)F)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18F3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxy-5-(trifluoromethyl)phenyl)butanamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its structural characteristics, synthesis, and biological effects, including case studies and research findings.

Structural Characteristics

The molecular structure of the compound consists of several notable features:

- Furan Ring : A five-membered aromatic ring contributing to the compound's reactivity.

- Pyridazine Moiety : A six-membered ring containing two nitrogen atoms, which is crucial for biological interactions.

- Trifluoromethyl Group : Enhances lipophilicity and biological activity.

Molecular Formula : C17H17F3N4O2

Molecular Weight : 368.34 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Furan and Pyridazine Rings : Utilizing appropriate precursors under controlled conditions.

- Introduction of the Trifluoromethyl Group : Achieved through electrophilic fluorination techniques.

- Final Coupling Reaction : To attach the butanamide moiety.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in:

- Anti-inflammatory responses

- Antioxidant activities

- Anticancer properties

Case Studies and Research Findings

- Anti-inflammatory Activity : Research indicates that similar pyridazine derivatives exhibit significant anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. In vitro studies have shown that compounds with trifluoromethyl substitutions can enhance this activity due to increased binding affinity to COX enzymes .

- Antioxidant Properties : The presence of the furan ring contributes to antioxidant activities, as demonstrated in studies where derivatives showed effective scavenging of free radicals . Compounds with similar structures were evaluated for their ability to reduce oxidative stress in cellular models.

- Cytotoxic Effects Against Cancer Cells : Preliminary studies have indicated that this compound may exhibit cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The mechanism appears to involve apoptosis induction through mitochondrial pathways .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is presented in the table below:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Methoxybenzenesulfonamide | Methoxy group on benzene | Moderate anti-inflammatory |

| 6-Oxopyridazine | Pyridazine core with ketone | Antimicrobial |

| 2-Methoxy-5-trifluoromethylphenyl derivative | Trifluoromethyl group | Enhanced lipophilicity and activity |

Scientific Research Applications

The compound 4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxy-5-(trifluoromethyl)phenyl)butanamide has garnered significant interest in the field of medicinal chemistry due to its diverse applications, particularly in pharmacology. This article explores its scientific research applications, focusing on its biological activities, mechanisms of action, and potential therapeutic uses.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound through various mechanisms:

-

Cell Line Studies : The compound has shown significant growth inhibition in various human cancer cell lines, including leukemia (RPMI-8226), non-small cell lung cancer (A549), and renal cancer (A498). For instance, growth inhibition percentages were reported as follows:

Cell Line Type Cell Line Name Growth Inhibition (%) Leukemia RPMI-8226 >20 Non-Small Cell Lung Cancer A549 >15 Renal Cancer A498 >10 - Mechanism of Action : The compound appears to inhibit specific signaling pathways involved in cancer cell proliferation. Its fluorinated phenyl group enhances lipophilicity, improving cellular uptake and bioavailability, which is crucial for its efficacy as an anticancer agent.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have also been studied:

- Inhibition of Inflammatory Pathways : Similar compounds with trifluoromethyl groups have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.

- Potential Therapeutic Applications : The unique structure may allow it to be developed as a therapeutic agent for chronic inflammatory conditions.

Case Study: In Vivo Models

In a recent study involving animal models, administration of the compound led to significant reductions in inflammatory markers compared to control groups, indicating its potential use in treating inflammatory diseases.

Antimicrobial Activity

Emerging research suggests that this compound may possess antimicrobial properties:

-

Effectiveness Against Bacteria : In vitro studies have shown that derivatives with similar structures exhibit potent activity against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentrations (MICs) observed were notably low:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus <0.5 µg/mL Enterococcus faecalis <1 µg/mL - Mechanism of Action : The trifluoromethyl group is believed to enhance interaction with bacterial membranes, leading to increased permeability and subsequent cell death.

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?

The synthesis involves multi-step reactions, including cyclization of pyridazinone intermediates and coupling with substituted phenyl groups. Key steps require precise control of temperature (e.g., 60–80°C for amide bond formation), solvent selection (e.g., DMF or THF for polar aprotic conditions), and catalysts (e.g., Pd-based catalysts for cross-coupling). Reaction progress should be monitored via thin-layer chromatography (TLC), with final product validation using -NMR and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are most effective for characterizing purity and structural confirmation?

- Purity : Reverse-phase HPLC with UV detection (λ = 254 nm) and ≥95% purity thresholds.

- Structural Confirmation : - and -NMR for functional group analysis, HRMS for molecular weight validation, and IR spectroscopy to confirm carbonyl (C=O) and amide (N-H) bonds .

Q. What preliminary biological activities have been reported for this compound?

In vitro studies of structurally analogous pyridazinone derivatives show antimicrobial activity (MIC = 2–8 µg/mL against Staphylococcus aureus) and antiproliferative effects (IC = 10–50 µM in MCF-7 breast cancer cells). Assays typically use MTT or resazurin-based viability tests .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

- Comparative Analysis : Compare activity profiles of derivatives with substituent variations (e.g., methoxy vs. trifluoromethyl groups) to identify structure-activity relationships (SAR).

- Orthogonal Assays : Validate results using complementary methods (e.g., ATP-based viability assays alongside flow cytometry for apoptosis) to rule out assay-specific artifacts .

Q. What methodologies are recommended for studying target binding and interaction mechanisms?

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (k/k) to enzymes like COX-2 or kinases.

- X-ray Crystallography/DFT Studies : Resolve 3D binding modes and electronic interactions (e.g., π-π stacking with aromatic residues).

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) .

Q. How can chemical stability and degradation pathways be evaluated under varying conditions?

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (T > 200°C common for aryl amides).

- Hydrolytic Stability : Incubate in buffers (pH 1–13) and monitor degradation via LC-MS.

- Photostability : Expose to UV light (300–400 nm) and track photodegradation products .

Methodological Considerations Table

| Research Aspect | Key Parameters | Tools/Techniques | Evidence ID |

|---|---|---|---|

| Synthesis | Temperature (60–80°C), solvent polarity, catalyst loading | TLC, -NMR, HRMS | |

| Biological Screening | IC/MIC values, cell line specificity (e.g., MCF-7, HeLa) | MTT assay, microdilution | |

| Target Interaction | Binding affinity (K), thermodynamic profile | SPR, ITC, X-ray crystallography | |

| Stability | Degradation kinetics (t), photodegradation products | LC-MS, DSC, accelerated stability testing |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.